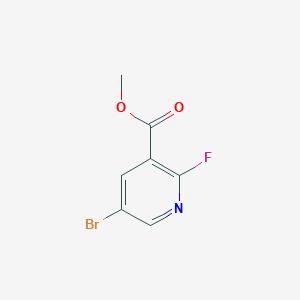

Methyl 5-bromo-2-fluoronicotinate

描述

Contextual Significance within Halogenated Pyridine (B92270) Derivatives Research

Halogenated pyridines are a class of compounds that have garnered considerable attention in synthetic and medicinal chemistry. lifechemicals.comrsc.orgrsc.org The introduction of halogen atoms onto the pyridine scaffold can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov This, in turn, can have a profound impact on the biological activity of the resulting compounds. chemimpex.com

The functionalization of pyridines, particularly direct C-H functionalization, is a key area of research aimed at developing more efficient and sustainable synthetic methods. rsc.orgrsc.org Halogenated pyridines, including Methyl 5-bromo-2-fluoronicotinate, are crucial players in this field. They serve as versatile precursors for a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The strategic placement of halogens, as seen in this compound, allows for selective and controlled modifications of the pyridine ring. nih.gov

The pyridine motif itself is a ubiquitous feature in a vast number of natural products, pharmaceuticals, and agrochemicals, highlighting the importance of developing a diverse toolbox of functionalized pyridine building blocks. lifechemicals.comnih.gov

Importance as a Synthetic Intermediate in Advanced Organic Chemistry

The true value of this compound lies in its role as a synthetic intermediate. The distinct reactivity of the bromo and fluoro substituents, coupled with the ester functionality, allows for a stepwise and regioselective introduction of different molecular fragments.

One notable example of its application is in the synthesis of 5-Bromo-2-fluoronicotinic acid. In a straightforward hydrolysis reaction, the methyl ester of this compound is converted to the corresponding carboxylic acid using a base like sodium hydroxide (B78521), followed by neutralization with an acid. chemicalbook.com This transformation is a critical step in the synthesis of more complex molecules where a carboxylic acid handle is required for further elaboration, such as in the formation of amides.

The presence of both bromine and fluorine atoms offers orthogonal reactivity. The bromine atom is readily susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic moieties at the 5-position of the pyridine ring. The fluorine atom, on the other hand, can be displaced by nucleophiles under specific conditions, providing a route to introduce a different set of functional groups at the 2-position. This differential reactivity is a powerful tool for the efficient construction of highly substituted pyridine derivatives.

Overview of Research Directions and Scope

The research involving this compound is primarily directed towards the synthesis of novel compounds with potential applications in medicine and materials science. The ability to create a diverse library of substituted pyridine derivatives from this single precursor makes it an attractive starting material for drug discovery programs. lifechemicals.comchemimpex.com

In medicinal chemistry, the focus is on incorporating the 5-bromo-2-fluoronicotinoyl moiety into larger molecules to explore their potential as therapeutic agents. The specific substitution pattern can influence the binding affinity of a molecule to its biological target.

In the realm of materials science, functionalized pyridines are being investigated for their use in the development of new organic materials with specific electronic or optical properties. The tunable nature of the pyridine ring through the use of intermediates like this compound allows for the fine-tuning of these properties.

The continued exploration of new synthetic methodologies for the functionalization of pyridines will likely expand the scope of applications for this compound and other related halogenated pyridine building blocks. rsc.orgrsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPLSFRRQYGYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670548 | |

| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931105-37-2 | |

| Record name | Methyl 5-bromo-2-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-2-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Fluoronicotinate

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule from readily available precursors in a minimal number of steps.

This approach involves the introduction of the fluorine atom at the C-2 position of a dihalogenated pyridine (B92270) ring via a nucleophilic aromatic substitution (SNAr) reaction. The reactivity of halogens in these reactions typically follows the order F > Cl > Br > I for the leaving group, but the C-F bond formed is extremely strong. Therefore, these reactions are practically achieved by displacing a better leaving group, like chlorine or bromine, with a fluoride (B91410) ion.

A highly plausible and effective method for synthesizing Methyl 5-bromo-2-fluoronicotinate is through the nucleophilic substitution of a chlorine atom from a suitable precursor, such as Methyl 5-bromo-2-chloronicotinate. chemimpex.com The chlorine atom at the C-2 position is activated towards nucleophilic attack by both the electron-withdrawing effect of the adjacent ring nitrogen and the carboxylate group at the C-3 position.

The reaction is typically performed using a fluoride salt as the nucleophile. Cesium Fluoride (CsF) is often the reagent of choice due to its high solubility and the "naked" nature of the fluoride anion in polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). google.com The increased nucleophilicity of the fluoride ion in this environment facilitates the displacement of the chloride leaving group.

Table 1: Representative Conditions for Nucleophilic Fluorination

| Parameter | Value |

| Starting Material | Methyl 5-bromo-2-chloronicotinate |

| Reagent | Cesium Fluoride (CsF) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 80 - 150 °C |

| Reaction Time | 4 - 24 hours |

The process involves heating the precursor with an excess of CsF in DMSO until analytical methods (like TLC or GC-MS) indicate the consumption of the starting material. The higher reaction temperature is necessary to overcome the activation energy for the substitution.

While Cesium Fluoride is highly effective, other fluoride sources can also be employed. Potassium Fluoride (KF) is a more economical alternative, though often less reactive. Its efficacy can be enhanced through the use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or tetraalkylammonium salts, which help to solubilize the fluoride salt and increase the nucleophilicity of the fluoride anion. Spray-dried KF is also commonly used to increase surface area and reactivity. A Chinese patent describes the preparation of related 5-bromo-2-fluoropicoline structures, supporting the general viability of such fluorination reactions on brominated pyridine systems. google.com

An alternative synthetic strategy involves the introduction of a bromine atom onto a pre-existing fluoronicotinate ester scaffold. This pathway relies on an electrophilic aromatic substitution reaction.

This method starts with Methyl 2-fluoronicotinate. googleapis.commdpi.com The key to this synthesis is controlling the regioselectivity of the bromination. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene, and this deactivation is further enhanced by the presence of two electron-withdrawing groups: the fluorine atom at C-2 and the methyl ester at C-3.

However, these substituents direct the position of the incoming electrophile. The fluorine atom is an ortho-, para-directing group, while the methyl nicotinate (B505614) group is a meta-director. In this specific case, both groups cooperatively direct the incoming electrophile (Br+) to the C-5 position. The fluorine at C-2 directs to the C-3 (blocked) and C-5 positions. The ester at C-3 directs to the C-5 position. This strong directing effect leads to the highly regioselective formation of the desired this compound isomer.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds under conditions that are often milder than using molecular bromine (Br₂). nih.gov The reaction is typically carried out in a suitable solvent, and the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, is often required to generate a sufficiently powerful electrophilic bromine species to react with the deactivated pyridine ring.

Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), can also be effective. The choice of reagent and conditions allows for fine-tuning of the reaction to optimize the yield of the desired product while minimizing the formation of byproducts.

Table 2: Representative Conditions for Regioselective Bromination

| Parameter | Value |

| Starting Material | Methyl 2-fluoronicotinate |

| Reagent | N-Bromosuccinimide (NBS) |

| Catalyst/Solvent | Sulfuric Acid (H₂SO₄) or Trifluoroacetic acid (TFA) |

| Temperature | 25 - 80 °C |

| Reaction Time | 2 - 12 hours |

Esterification Reactions for Nicotinic Acid Precursors

The direct esterification of a carboxylic acid precursor is a common and straightforward method for synthesizing this compound. This approach typically starts with 5-bromo-2-fluoronicotinic acid and involves reaction with methanol (B129727) in the presence of an acid catalyst.

Multi-Step Synthetic Routes

More complex, multi-step syntheses allow for the construction of this compound from various starting materials. These routes offer flexibility in introducing the desired substituents onto the pyridine ring.

Derivation from Substituted Pyridines

The synthesis can commence from simpler, substituted pyridines, with the required functional groups being introduced sequentially. For instance, a route could start with an aminopicoline, such as 2-amino-4-methylpyridine. chemicalbook.com A common sequence involves a Sandmeyer-type reaction, where the amino group is converted to a bromo group. google.com Subsequent oxidation of the methyl group to a carboxylic acid, followed by esterification, would yield a bromo-nicotinate ester. The introduction of the fluorine atom can be challenging and may involve nucleophilic aromatic substitution on a suitably activated precursor.

Another approach could involve the bromination of a pre-existing pyridine derivative. For example, 2-chloronicotinic acid can be brominated to give 5-bromo-2-chloronicotinic acid. nbinno.com This intermediate can then be subjected to further transformations. A patent describes the bromination of aminopyridines followed by a fluorination step using anhydrous hydrogen fluoride. google.com

Transformations of Related Nicotinic Acid Derivatives

A key transformation in the synthesis of this compound is the halogen exchange (Halex) reaction, converting the 2-chloro substituent of methyl 5-bromo-2-chloronicotinate to the desired 2-fluoro group. This nucleophilic aromatic substitution is typically achieved using a fluoride salt, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane. The efficiency of this reaction can often be enhanced by the use of a phase-transfer catalyst. This method is advantageous as it leverages the relative reactivity of the halogen at the 2-position of the pyridine ring. The general principle of metal-halogen exchange is a fundamental reaction in organometallic chemistry. wikipedia.orgias.ac.in

Table 1: Illustrative Conditions for Halogen Exchange Reactions

| Starting Material | Reagents | Solvent | Conditions | Product |

| Methyl 5-bromo-2-chloronicotinate | Potassium Fluoride (KF) | DMSO | Heat | This compound |

| 2-bromo-6-methyl-5-nitro pyridine | Raney's Nickel, H₂ | N/A | Pressure | 5-amino-2-methyl-6-bromopyridine |

The direct esterification of 5-bromo-2-fluoronicotinic acid represents one of the most direct routes to the title compound. sigmaaldrich.com This classic Fischer esterification involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or by first converting the acid to a more reactive species. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would form the acyl chloride, which then readily reacts with methanol to form the methyl ester. This two-step, one-pot procedure is often high-yielding and avoids the equilibrium limitations of direct acid-catalyzed esterification.

Table 2: Representative Esterification Methods

| Starting Material | Reagents | Method |

| 5-Bromo-2-fluoronicotinic acid | 1. Thionyl Chloride (SOCl₂) 2. Methanol (CH₃OH) | Acyl chloride formation followed by alcoholysis |

| 5-Bromo-2-fluoronicotinic acid | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Fischer Esterification |

Strategic Use of Protecting Groups in Synthesis

In more intricate multi-step syntheses of highly substituted pyridines like this compound, the strategic use of protecting groups can be indispensable. Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.

For example, if a synthesis starts from a pyridine derivative with a pre-existing carboxylic acid or amino group, these would need to be protected during harsh reaction conditions like bromination or fluorination. A carboxylic acid might be protected as an ester (e.g., a benzyl (B1604629) ester), which is stable to many reagents but can be selectively removed later by hydrogenolysis. Similarly, an amino group could be protected as an acetyl or a carbamate (B1207046) derivative.

In the context of building the target molecule, one might start with a tribrominated imidazole, where different bromine atoms are selectively reacted. rsc.org While not a direct precursor, this illustrates the principle of selective reaction at different halogenated sites, which can be controlled by the choice of reagents and protecting groups on other parts of the molecule. rsc.org After the desired transformations on the pyridine ring are complete, the protecting group is removed in a final deprotection step to reveal the desired functionality, thus completing the synthesis. The choice of protecting group is critical and must be orthogonal to the other reaction conditions employed in the synthetic sequence.

Emerging Synthetic Technologies

The synthesis of functionalized pyridines such as this compound is increasingly benefiting from emerging technologies that offer greater efficiency, selectivity, and sustainability compared to classical methods. These advanced approaches, particularly in catalysis and process engineering, are pivotal for accessing complex molecular architectures.

Catalytic Approaches in Pyridine Functionalization

The direct functionalization of pyridine rings through C-H activation is a powerful strategy that circumvents the need for pre-functionalized starting materials. beilstein-journals.orgthieme-connect.com Transition-metal catalysis, particularly with palladium, rhodium, and rare-earth metals, has become a cornerstone for these transformations. beilstein-journals.orgorganic-chemistry.org These methods allow for the selective introduction of substituents at various positions on the pyridine core. thieme-connect.com

One of the primary challenges in pyridine functionalization is controlling the regioselectivity (the position at which the functional group is introduced). thieme-connect.comnih.gov For a molecule like this compound, this is crucial. Catalytic systems are often designed to direct substituents to specific positions. For instance, palladium-catalyzed C-H functionalization has been extensively used for the arylation, alkylation, and halogenation of pyridine derivatives. beilstein-journals.orgrsc.org The choice of catalyst, ligand, and reaction conditions can be tuned to favor functionalization at the C2, C3, or C4 positions of the pyridine ring. thieme-connect.com

Recent developments have focused on creating highly selective and robust catalytic systems. For example, palladium catalysts are effective for introducing aryl groups, while nickel-based catalysts, in conjunction with a Lewis acid, can achieve C2-selective alkenylation of pyridines. acs.org The use of a transient activator strategy, where the pyridine nitrogen is temporarily modified to direct the catalytic reaction, has also emerged as a novel route for creating symmetrically substituted pyridines. nih.gov

Table 1: Overview of Catalytic Systems for Pyridine Functionalization

| Catalyst System | Type of Functionalization | Selectivity | Reference |

|---|---|---|---|

| Palladium (Pd) complexes | Arylation, Alkenylation, Halogenation | C2, C3, C4 (condition dependent) | beilstein-journals.orgthieme-connect.comrsc.org |

| Rhodium (Rh) complexes | Alkylation | Ortho-C-H monoalkylation | beilstein-journals.org |

| Nickel (Ni) / Lewis Acid | Alkenylation | C2-selective | acs.org |

| Rare-Earth Metal Catalysts | Alkylation | Ortho-alkylation | beilstein-journals.org |

| Copper (Cu) Catalysis | With N-oxides | C2-substitution | organic-chemistry.org |

This table is interactive. You can sort and filter the data.

These catalytic methods represent a significant step forward, offering pathways to synthesize complex pyridine derivatives with high precision and efficiency.

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern processing technology that offers substantial advantages over traditional batch production methods. sci-hub.seacs.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. thieme-connect.deacs.org This level of control often leads to higher yields, improved safety, and greater scalability. sci-hub.se

The synthesis of heterocyclic compounds, including pyridines, is particularly well-suited for flow chemistry. sci-hub.seuc.pt Many of the reactions involved can be hazardous on a large scale in batch reactors, such as those involving highly reactive organometallic intermediates or exothermic processes. acs.org Flow chemistry mitigates these risks by using small reactor volumes, ensuring that only a minimal amount of hazardous material is present at any given time. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes | acs.org |

| Heat Transfer | Often inefficient and difficult to control | Highly efficient, leading to better process control | acs.org |

| Scalability | Difficult and often requires re-optimization | Straightforward by running the system for longer | sci-hub.se |

| Reaction Time | Can be lengthy, including workup | Significantly reduced, often from hours to minutes | uc.pt |

| Reproducibility | Can be variable between batches | High, due to precise control of parameters | sci-hub.se |

This table is interactive. You can sort and filter the data.

The integration of flow chemistry with modern catalytic methods provides a powerful platform for the efficient, safe, and sustainable synthesis of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial arrangement of atoms within Methyl 5-bromo-2-fluoronicotinate can be meticulously mapped.

It is important to note that while extensive searches for experimental spectroscopic data for this compound have been conducted, specific, publicly available experimental spectra for this exact compound are not readily found in the scientific literature. Therefore, the data presented in the following sections are based on predicted values derived from established spectroscopic principles, analysis of structurally similar compounds, and known substituent effects.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester functionalities, as well as the nitrogen atom within the pyridine (B92270) ring.

The aromatic region is expected to show two doublets, corresponding to the protons at the C-4 and C-6 positions of the pyridine ring. The proton at C-6 (H-6) would likely appear at a higher chemical shift (downfield) due to the deshielding effects of the adjacent nitrogen and bromine atoms. The proton at C-4 (H-4) would be influenced by the ortho-fluorine and para-bromine substituents. The methyl group of the ester functionality is expected to appear as a singlet in the upfield region of the spectrum.

The coupling constants (J) provide valuable information about the connectivity of the protons. A three-bond coupling (³J) would be expected between the aromatic protons H-4 and H-6. Additionally, a four-bond coupling (⁴J) between the fluorine atom at C-2 and the proton at C-4, and a five-bond coupling (⁵J) between the fluorine atom and the proton at C-6 are anticipated, which would result in further splitting of the proton signals.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.2 - 8.4 | dd | ³JH4-H6 = 2.0-3.0 Hz, ⁴JH4-F2 = 3.0-4.0 Hz |

| H-6 | 8.5 - 8.7 | d | ³JH6-H4 = 2.0-3.0 Hz |

| -OCH₃ | 3.9 - 4.1 | s | - |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are significantly affected by the electronegativity of the attached and neighboring atoms.

The carbon directly bonded to the fluorine atom (C-2) is expected to exhibit a large C-F coupling constant, appearing as a doublet. The other carbon atoms of the pyridine ring will also show smaller couplings to the fluorine atom. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 (d, ¹JC-F ≈ 240-260 Hz) |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| -C=O | 163 - 167 |

| -OCH₃ | 52 - 55 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine nucleus. sigmaaldrich.com The chemical shift of the fluorine atom in this compound is influenced by its position on the electron-deficient pyridine ring and the presence of the adjacent ester group and bromine atom. A single resonance is expected in the ¹⁹F NMR spectrum. This signal will likely be a doublet of doublets due to coupling with the aromatic protons H-4 and H-6. The typical chemical shift range for a fluorine atom attached to an aromatic ring is between -100 and -140 ppm relative to a standard reference such as CFCl₃.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -110 to -130 | dd |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the definitive structural assignment by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons H-4 and H-6, as indicated by a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be expected to show a correlation between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (-C=O).

H-4 showing correlations to C-2, C-3, C-5, and C-6.

H-6 showing correlations to C-2, C-4, and C-5.

These combined 2D NMR techniques would provide unambiguous evidence for the assigned structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and deducing its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of bromine in this compound is readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

The calculated exact mass for the molecular ion [M]⁺ of this compound (C₇H₅⁷⁹BrFNO₂) is 232.9539. The HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, providing strong evidence for the molecular formula.

Calculated Exact Mass for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ (with ⁷⁹Br) | C₇H₅⁷⁹BrFNO₂ | 232.9539 |

| [M+H]⁺ (with ⁷⁹Br) | C₇H₆⁷⁹BrFNO₂ | 233.9617 |

| [M]⁺ (with ⁸¹Br) | C₇H₅⁸¹BrFNO₂ | 234.9518 |

| [M+H]⁺ (with ⁸¹Br) | C₇H₆⁸¹BrFNO₂ | 235.9596 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. In a hypothetical MS/MS analysis of this compound (C₇H₅BrFNO₂), the molecular ion ([M]⁺˙) would first be generated and isolated. Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet with a mass-to-charge ratio (m/z) corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Subsequent collision-induced dissociation (CID) of the isolated molecular ion would lead to the formation of several key fragment ions. The fragmentation pathways are predicted based on the relative bond strengths and the stability of the resulting fragments. The initial fragmentation is likely to involve the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, a common fragmentation pathway for methyl esters, resulting in a stable acylium ion. Another probable fragmentation is the loss of the entire methoxycarbonyl group (•COOCH₃). Cleavage of the bromine atom is also a significant fragmentation pathway for bromo-aromatic compounds.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M]⁺˙ | [M - OCH₃]⁺ | •OCH₃ | 5-bromo-2-fluoronicotinoyl cation |

| [M]⁺˙ | [M - COOCH₃]⁺ | •COOCH₃ | 5-bromo-2-fluoropyridinyl cation |

| [M]⁺˙ | [M - Br]⁺ | •Br | Methyl 2-fluoronicotinate cation |

| [M - OCH₃]⁺ | [M - OCH₃ - CO]⁺ | CO | 4-bromo-1-fluoropyridinyl cation |

Note: The m/z values would show isotopic patterns due to the presence of ⁷⁹Br and ⁸¹Br.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a chromatographic column before entering the mass spectrometer for detection. The retention time (t₋R), the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

The mass spectrum obtained from the GC-MS analysis would exhibit the molecular ion peaks and a fragmentation pattern consistent with the structure of this compound. The presence of a single major peak at a specific retention time would indicate the high purity of the sample.

Table 2: Hypothetical GC-MS Data for this compound

| Parameter | Value |

| Gas Chromatography | |

| Column Type | HP-5ms (5%-phenyl)-methylpolysiloxane |

| Injection Temperature | 250 °C |

| Oven Temperature Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key m/z values | Molecular ion doublet, fragments corresponding to loss of •OCH₃, •COOCH₃, and •Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the carbon-halogen bonds.

The C=O stretching vibration of the ester carbonyl group is typically a strong and sharp band. The C-O stretching vibrations of the ester will also be present. Aromatic C=C and C-H stretching and bending vibrations will confirm the presence of the pyridine ring. The C-Br and C-F stretching vibrations will appear in the fingerprint region of the spectrum.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Ester C=O | Stretching | 1735-1715 | Strong |

| Aromatic C=C & C=N | Stretching | 1600-1450 | Medium to Strong |

| Ester C-O | Stretching | 1300-1100 | Strong |

| C-F | Stretching | 1250-1000 | Strong |

| C-Br | Stretching | 690-515 | Medium to Strong |

These advanced spectroscopic methods, used in concert, provide a robust and detailed characterization of this compound, confirming its structure and assessing its purity with a high degree of confidence.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry, offering a balance between computational cost and accuracy for predicting the properties of medium-sized organic molecules like Methyl 5-bromo-2-fluoronicotinate.

Optimization of Molecular Geometries

The first step in a computational analysis is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

The optimized geometry of this compound is largely planar due to the aromatic nature of the pyridine (B92270) ring. However, slight deviations from planarity can be expected for the methyl ester group to minimize steric strain. The bond lengths and angles are influenced by the electronic effects of the substituents. The C-F and C-Br bonds, for instance, will have characteristic lengths reflective of their covalent radii and the electronic environment of the pyridine ring. The presence of the electron-withdrawing fluorine and bromine atoms, as well as the methyl nicotinate (B505614) group, is anticipated to induce notable changes in the geometry of the pyridine ring compared to unsubstituted pyridine.

Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

| C2-F Bond Length | ~1.34 Å |

| C5-Br Bond Length | ~1.90 Å |

| C2-N-C6 Angle | ~116° |

| C4-C5-C6 Angle | ~120° |

| O=C-O-CH3 Dihedral Angle | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated pyridine derivatives. Actual values would be obtained from a specific DFT calculation on this compound.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the π-system of the pyridine ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing fluorine and ester groups, making these sites susceptible to nucleophilic attack. The presence of these substituents is expected to lower the energy of the LUMO, making the molecule more electrophilic.

Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.0 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 5.5 |

Note: These energy values are representative and would be precisely determined through DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, reflecting their lone pairs of electrons. Conversely, positive potential would be concentrated on the hydrogen atoms and, most importantly for reactivity, on the carbon atom attached to the fluorine (C2 position), which is activated towards nucleophilic substitution.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Computational Modeling of Nucleophilic Substitution Pathways

This compound is a prime candidate for nucleophilic aromatic substitution (SNA) reactions, a class of reactions pivotal in the synthesis of many functionalized aromatic compounds. masterorganicchemistry.com The fluorine atom at the C2 position is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

Computational modeling can be used to explore the mechanism of these substitution reactions. The classical SNAr mechanism proceeds via a two-step addition-elimination process involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, recent studies on similar systems have suggested that some SNAr reactions may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. nih.govspringernature.com DFT calculations can help distinguish between these pathways by locating the relevant transition states and intermediates on the potential energy surface.

Transition State Analysis for Key Synthetic Steps

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction.

In the context of a nucleophilic substitution on this compound, transition state analysis would involve modeling the approach of a nucleophile to the C2 position. For a stepwise mechanism, two transition states would be located: one for the formation of the Meisenheimer intermediate and another for the expulsion of the fluoride (B91410) ion. For a concerted mechanism, only a single transition state would be found. The calculated activation energies (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility and rate. Computational studies on related halopyridines have shown that the nature of the nucleophile and the substituents on the pyridine ring can significantly influence the preferred reaction pathway. nih.gov

Lack of Specific Computational Studies for this compound

A thorough search of available scientific literature and chemical databases has revealed a significant gap in the computational chemistry and mechanistic studies specifically focused on this compound. While computational methods are widely applied to predict the spectroscopic parameters of various organic molecules, no dedicated studies presenting detailed research findings or data tables for the prediction of NMR, IR, or UV-Vis spectra for this particular compound could be identified.

Computational techniques, most notably Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties, are powerful tools for elucidating molecular structure and behavior. mdpi.comfaccts.de These methods are routinely used to calculate parameters such as:

NMR chemical shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting ¹H and ¹³C NMR spectra. researchgate.net

Vibrational frequencies: DFT calculations can predict the infrared (IR) and Raman active vibrational modes of a molecule. nih.gov

Electronic transitions: TD-DFT is employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. rsc.org

For many related compounds, such as other halogenated nicotinic acid derivatives or substituted phenylboronic acids, researchers have successfully correlated computationally predicted spectroscopic data with experimental findings. researchgate.netnih.gov These studies demonstrate the utility of computational chemistry in assigning spectral features and understanding the structural and electronic properties of molecules.

However, in the case of this compound, the scientific community has yet to publish research that applies these computational methods to predict its spectroscopic parameters. Consequently, data tables for predicted NMR chemical shifts, vibrational frequencies, and electronic absorption wavelengths for this specific compound are not available in the current body of scientific literature. The absence of such dedicated computational studies means that a detailed analysis under the "Prediction of Spectroscopic Parameters via Computational Methods" section cannot be provided at this time.

Further research initiatives are required to perform the necessary DFT and TD-DFT calculations on this compound to generate the data required for a comprehensive computational analysis. Such studies would be invaluable for complementing experimental spectroscopic data and providing a deeper understanding of the molecule's properties.

Chemical Reactivity and Derivatization Strategies

Reactions at the Bromine Center

The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for a variety of cross-coupling and substitution reactions, enabling the introduction of a wide range of functional groups.

Suzuki Cross-Coupling Reactions with Organoboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of methyl 5-bromo-2-fluoronicotinate, the bromine atom serves as an excellent leaving group for palladium-catalyzed coupling with various organoboronic acids. researchgate.netyoutube.com These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. organic-chemistry.org A base is also required to facilitate the transmetalation step. youtube.com The choice of base and solvent can influence the reaction efficiency.

The versatility of the Suzuki coupling allows for the introduction of a diverse array of aryl and heteroaryl groups at the 5-position of the pyridine ring. The reaction generally proceeds with high yields and tolerates a wide range of functional groups on the coupling partners. researchgate.netnih.gov This strategy is widely employed in the synthesis of complex molecules for pharmaceutical and materials science applications. researchgate.netyoutube.com

Table 1: Examples of Suzuki Cross-Coupling Reactions

| Arylboronic Acid | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/PCy₃ | Methyl 2-fluoro-5-phenylnicotinate |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | Methyl 2-fluoro-5-(4-methoxyphenyl)nicotinate |

Stille, Heck, and Sonogashira Coupling Reactions

Beyond the Suzuki reaction, the bromine atom of this compound is amenable to other palladium-catalyzed cross-coupling reactions.

The Stille coupling utilizes organotin reagents (organostannanes) to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction offers a broad substrate scope and functional group tolerance. uwindsor.ca The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. wikipedia.org Although effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes. libretexts.org The mechanism proceeds through oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. soton.ac.ukresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgmdpi.com The Sonogashira coupling is highly efficient for the synthesis of arylalkynes and has been successfully applied to various bromo-substituted heterocycles. soton.ac.ukrsc.org

Table 2: Overview of Coupling Reactions at the Bromine Center

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Pd catalyst | Aryl- or vinyl-substituted nicotinate (B505614) |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst, base | Alkenyl-substituted nicotinate |

Nucleophilic Substitution of Bromine

While palladium-catalyzed cross-coupling reactions are the most common transformations at the bromine center, nucleophilic substitution of the bromine atom can also occur under specific conditions. However, direct nucleophilic aromatic substitution (SNA) of bromide is generally less favorable than that of fluoride (B91410) in electron-deficient aromatic systems. stackexchange.com The reactivity order in SNA reactions is often F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. stackexchange.com The better leaving group ability of bromide is less significant in this context. stackexchange.comchemguide.co.uk

Reactions at the Fluorine Center

The fluorine atom at the 2-position of the pyridine ring exhibits distinct reactivity, primarily driven by its high electronegativity.

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom is a surprisingly good leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly on electron-deficient rings like the pyridine nucleus. masterorganicchemistry.comyoutube.com The strong electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack. masterorganicchemistry.com The rate of reaction is often faster with fluorine compared to other halogens because the C-F bond cleavage is not the rate-limiting step. stackexchange.commasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and the stability of this intermediate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comnih.gov

A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the fluorine atom to provide a range of 2-substituted nicotinates. This reactivity provides a powerful tool for late-stage functionalization.

C-F Bond Activation and Functionalization

The activation and functionalization of C-F bonds represent a significant challenge in organic chemistry due to the high strength of the carbon-fluorine bond. However, transition metal-mediated C-F bond activation has emerged as a viable strategy. researchgate.net These reactions often involve oxidative addition of the C-F bond to a low-valent transition metal center. researchgate.net While the thermodynamic product is often the metal fluoride, careful choice of the metal and reaction conditions can allow for subsequent functionalization. researchgate.net

For fluoroaromatic compounds, competition between C-F and C-H bond activation can occur. researchgate.net The presence of other substituents on the ring can influence the regioselectivity of this process. researchgate.net While less common than reactions at the bromine center, C-F bond activation offers a potential alternative for the derivatization of this compound.

Reactions Involving the Ester Group

The methyl ester group at the 3-position of the pyridine ring is a key site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols.

Hydrolysis to the Corresponding Nicotinic Acid

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidification. google.com While specific literature detailing the hydrolysis of this compound is not abundant, the general mechanism for ester hydrolysis is well-established. The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent protonation yields the final carboxylic acid product.

A similar transformation has been documented for the hydrolysis of 5-bromo-2-chlorobenzoic acid ethyl ester, which is hydrolyzed in an aqueous sodium hydroxide solution to yield 5-bromo-2-chlorobenzoic acid. google.com This suggests that similar conditions would be effective for the hydrolysis of this compound.

Table 1: General Conditions for Ester Hydrolysis

| Reagent(s) | Solvent(s) | General Conditions | Product |

| Sodium Hydroxide (NaOH) | Water, Alcohol/Water mixtures | Room temperature to reflux | 5-bromo-2-fluoronicotinic acid |

| Lithium Hydroxide (LiOH) | Water, Tetrahydrofuran (B95107)/Water | Room temperature | 5-bromo-2-fluoronicotinic acid |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of an acid or base catalyst. This reaction allows for the synthesis of a variety of other esters of 5-bromo-2-fluoronicotinic acid.

Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

While specific examples for this compound are not prevalent in the searched literature, the general principles of transesterification are widely applicable to nicotinate esters.

Reduction to Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding (5-bromo-2-fluoropyridin-3-yl)methanol. Powerful reducing agents are required for this transformation, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing esters to alcohols efficiently. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the delivery of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters on its own, but its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.

Reactions on the Pyridine Ring System

The pyridine ring of this compound is electron-deficient, which influences its reactivity in substitution reactions. The presence of both a bromo and a fluoro substituent further dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation)

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When substitution does occur, it typically favors the 3-position as the intermediates are more stable. vaia.com The presence of a strongly deactivating ester group and two halogen atoms on the ring of this compound would further decrease its reactivity towards electrophiles.

Nitration of pyridine derivatives, when feasible, is usually carried out using a mixture of concentrated nitric and sulfuric acids. Sulfonation can be achieved using fuming sulfuric acid. youtube.com For pyridine N-oxides, which are more reactive towards electrophilic substitution, sulfonation has been shown to occur, often with regioselectivity influenced by the substituents present. rsc.orgacs.org However, there is a lack of specific literature detailing the direct nitration or sulfonation of this compound. The harsh conditions required for these reactions might also lead to degradation of the starting material.

Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.org In this reaction, a directing group on the ring coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), directing the deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org

In the case of this compound, the fluorine atom at the 2-position can act as a directing group. organic-chemistry.org This would direct the metalation to the C-3 position, which is already substituted by the ester group, or to the C-1 (nitrogen) which is not a site for deprotonation. A more likely scenario is that the ester group itself could act as a directing group, potentially leading to metalation at the C-4 position. However, the fluorine atom is also a known directing group in ortho-metalation reactions of fluorinated arenes. google.com

Alternatively, a halogen-metal exchange reaction could occur, where the bromine atom at the 5-position is exchanged for lithium. This is a common reaction for aryl bromides when treated with alkyllithium reagents at low temperatures. researchgate.net The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position. The competition between directed ortho-metalation and halogen-metal exchange would depend on the specific reaction conditions, including the base used, the solvent, and the temperature. researchgate.net

Table 2: Potential Metalation and Quenching Reactions

| Reagent(s) | Potential Intermediate | Quenching Electrophile (E+) | Potential Product |

| n-BuLi or LDA | 4-lithio-5-bromo-2-fluoronicotinate | CO₂, Aldehydes, Ketones, Alkyl halides | 4-substituted derivatives |

| n-BuLi or t-BuLi | 5-lithio-2-fluoronicotinate | CO₂, Aldehydes, Ketones, Alkyl halides | 5-substituted derivatives |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold for Bioactive Molecules

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The nicotinic acid core, of which methyl 5-bromo-2-fluoronicotinate is a derivative, is widely recognized for its presence in a variety of biologically active compounds. The strategic placement of the bromo and fluoro substituents on the pyridine (B92270) ring of this compound enhances its utility as a privileged scaffold. These halogens provide specific vectors for chemical modification, allowing for the systematic exploration of chemical space around the core structure. This enables the generation of libraries of diverse molecules, a key strategy in the search for new drug candidates.

Precursor for Pharmacologically Active Compounds

The true value of this compound in drug discovery lies in its role as a versatile starting material for the synthesis of more complex, pharmacologically active molecules. The differential reactivity of its functional groups—the methyl ester, the bromo group, and the fluoro group—can be exploited to introduce a wide range of molecular fragments, leading to compounds with diverse biological activities.

Synthesis of Novel Nicotinic Acid Derivatives with Potential Biological Activity

Nicotinic acid and its derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory and insecticidal properties. researchgate.netchemistryjournal.net this compound serves as an excellent precursor for the synthesis of novel nicotinic acid derivatives. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-fluoronicotinic acid. chemicalbook.com This transformation is a common first step in creating a variety of derivatives, as the resulting carboxylic acid can be coupled with amines to form amides, or used in other transformations to build more complex molecules. For instance, the synthesis of Vertilecanin C, a pesticide, involves derivatives of nicotinic acid. chemistryjournal.net The ability to generate a diverse set of nicotinic acid derivatives from a single, readily available starting material is a significant advantage in the early stages of drug discovery.

Incorporation into Receptor Antagonists or Agonists

The nicotinic acid scaffold is a key component of molecules designed to interact with various biological receptors. For example, derivatives of nicotinic acid have been explored as selective antagonists for the 5-HT3 and 5-HT(2C) receptors, which are implicated in conditions like nausea, vomiting, and central nervous system disorders such as anxiety and depression. nih.govebi.ac.uk The strategic placement of substituents on the nicotinic acid ring is crucial for achieving high affinity and selectivity for a particular receptor. This compound provides a template where the bromo and fluoro positions can be functionalized to optimize interactions with the binding pockets of target receptors. While specific examples of marketed drugs directly synthesized from this compound are not readily found in the public domain, its use as a building block in the synthesis of such receptor modulators is a logical application of its chemical properties.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov These studies involve synthesizing a series of related compounds (analogs) and evaluating their biological effects. The goal is to identify the key structural features—pharmacophores—that are responsible for the desired activity and to optimize them to enhance potency and selectivity while minimizing off-target effects.

This compound is an ideal starting point for SAR studies. The bromo and fluoro groups can be independently and selectively replaced with a variety of other chemical groups using modern cross-coupling reactions. For example, the bromine atom can be substituted with different aryl or alkyl groups via Suzuki or Stille coupling, while the fluorine atom can be displaced by nucleophiles. This allows for a systematic exploration of the chemical space around the nicotinic acid core. The resulting data, which correlates structural changes with changes in biological activity, is invaluable for the rational design of more potent and selective drug candidates. nih.gov

Applications in PROTAC and Covalent Inhibitor Design (Hypothetical)

The unique structural features of this compound also make it an intriguing candidate for the design of more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors. These applications are currently hypothetical but are grounded in the established principles of these technologies.

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to the E3 ligase, and a linker that connects the two. The bromo and fluoro groups on this compound could serve as attachment points for the linker, allowing for the incorporation of this scaffold into a PROTAC design.

Advanced Materials Science Applications Hypothetical

Integration into Functional Polymers

The structure of methyl 5-bromo-2-fluoronicotinate makes it an ideal candidate as a monomer for the synthesis of functional polymers. The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring allows for selective and sequential polymerization reactions, offering precise control over the final polymer architecture.

The differential reactivity of the carbon-halogen bonds is key. The carbon-bromine bond is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are workhorses in polymer chemistry for forming carbon-carbon bonds and constructing the main chain of conjugated polymers. ossila.commdpi.com Conversely, the carbon-fluorine bond, particularly when activated by the electron-withdrawing nature of the pyridine ring, is susceptible to nucleophilic aromatic substitution. ossila.com This allows for the introduction of a wide array of functional side chains onto the polymer backbone.

This dual reactivity could be harnessed to synthesize, for example, graft copolymers. The main polymer chain could be assembled via a Suzuki coupling reaction utilizing the bromo substituent. Subsequently, the fluoro substituents along the polymer backbone could be replaced by various nucleophiles to introduce specific functionalities, such as hydrophilic groups to enhance solubility or photoactive moieties for light-responsive materials.

Furthermore, the methyl ester group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester linkages with other molecules, providing a route for post-polymerization functionalization or for creating cross-linked networks. guidechem.com

Table 1: Hypothetical Polymer Properties based on this compound

| Property | Projected Value/Characteristic | Rationale |

| Thermal Stability (Td) | > 300 °C | The incorporation of the rigid pyridine ring into the polymer backbone is expected to lead to high thermal stability. |

| Solubility | Tunable | Modifiable through side-chain functionalization via the fluorine or methyl ester group. |

| Glass Transition Temp. (Tg) | 150-200 °C | Dependent on the nature of the comonomer and any side-chain modifications. |

This table presents hypothetical data based on the known properties of similar pyridine-containing polymers.

Precursor for Organic Electronic Materials

The electron-deficient nature of the pyridine ring makes this compound a promising building block for n-type organic semiconductor materials. rsc.org In organic electronics, materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels are required for efficient electron injection and transport. The introduction of fluorine atoms is a well-established strategy to lower both the HOMO and LUMO energy levels of conjugated materials, thereby enhancing their electron-accepting properties and improving their stability against oxidative degradation. rsc.org

Through polymerization via cross-coupling reactions, this compound could be incorporated into conjugated polymers for use in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For instance, copolymerization of this compound with an electron-rich comonomer via a Suzuki coupling could lead to a donor-acceptor (D-A) type polymer. The intramolecular charge transfer between the electron-donating and electron-accepting units in such polymers can be tailored to achieve desired optical and electronic properties, such as a narrow bandgap, which is beneficial for applications in organic photovoltaics (OPVs).

The bromine atom serves as a convenient handle for these polymerization reactions, while the fluorine atom helps to fine-tune the electronic properties of the resulting polymer. The methyl ester group could also play a role in modifying the thin-film morphology and solubility of the material, which are critical factors for device performance.

Table 2: Projected Electronic Properties of a Hypothetical Polymer Derived from this compound

| Property | Projected Value | Significance in Organic Electronics |

| HOMO Energy Level | -5.8 to -6.2 eV | Deeper HOMO level improves air stability. |

| LUMO Energy Level | -3.5 to -3.9 eV | Lower LUMO level facilitates electron injection. |

| Electrochemical Bandgap | 2.0 to 2.5 eV | Determines the absorption spectrum and is crucial for OPV and OLED applications. |

This table presents hypothetical data based on the known properties of fluorinated, pyridine-based conjugated polymers. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

While traditional methods for the synthesis of halopyridines are well-established, there is a growing need for more environmentally benign and sustainable synthetic routes. Future research in this area could focus on several key aspects of green chemistry.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. google.comrsc.orgrsc.orgarxiv.org The development of a microwave-assisted protocol for the synthesis of methyl 5-bromo-2-fluoronicotinate could lead to a more energy-efficient and rapid production method compared to conventional heating. google.comarxiv.org

Another key principle of green chemistry is atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov Future synthetic strategies should aim to improve the atom economy of the synthesis of this compound and its derivatives. This could involve the use of catalytic methods that minimize the use of stoichiometric reagents and the generation of waste. For instance, enzymatic catalysis, such as the use of lipases for the synthesis of nicotinamide (B372718) derivatives, presents a green alternative to traditional chemical methods. nih.gov

The choice of solvents is also a critical factor in green synthesis. Research into the use of more sustainable solvents, such as water or bio-based solvents, for the synthesis and derivatization of this compound would be a significant advancement. nih.gov

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Microwave-Assisted Synthesis | Synthesis of the core pyridine ring or subsequent derivatization reactions. | Reduced reaction times, increased yields, lower energy consumption. google.comrsc.orgrsc.orgarxiv.org |

| High Atom Economy Reactions | Utilizing catalytic cycles that minimize waste, such as C-H activation. | Reduced generation of byproducts, more efficient use of starting materials. nih.gov |

| Enzymatic Catalysis | Biocatalytic amidation of the ester group to form corresponding amides. | Mild reaction conditions, high selectivity, use of renewable catalysts. nih.gov |

| Sustainable Solvents | Performing coupling reactions or other transformations in water or bio-derived solvents. | Reduced environmental impact, improved safety profile. nih.gov |

Asymmetric Synthesis of Chiral Derivatives (Hypothetical)

The development of methods for the asymmetric synthesis of chiral derivatives of this compound represents a significant and largely unexplored area of research. The introduction of chirality would open up new avenues for its application in areas such as medicinal chemistry and materials science, where stereochemistry often plays a crucial role.

A hypothetical approach to achieving this could involve enantioselective catalysis . For instance, transition metal-catalyzed cross-coupling reactions, which are already known for this class of compounds, could be rendered enantioselective through the use of chiral ligands. acs.org The development of chiral phosphine (B1218219) ligands for palladium or nickel catalysts could enable the enantioselective introduction of substituents at the 5-position (via the bromo group). acs.org

Another potential strategy is the chiral resolution of racemic mixtures of derivatives. This could be achieved through classical resolution with chiral acids or bases, or through enzymatic resolution. acs.orggoogle.com For example, a derivative of this compound containing a racemic alcohol or amine functionality could potentially be resolved using a lipase-catalyzed enantioselective acetylation or amidation. acs.org

Furthermore, the pyridine nitrogen itself can be a center of chirality in certain contexts, such as in N-oxides. Research into the catalytic enantioselective N-oxidation of substituted pyridines has shown promise, and this could be a potential route to chiral derivatives of this compound. nih.govchemrxiv.org

| Asymmetric Strategy | Hypothetical Application to this compound | Potential Chiral Products |

| Enantioselective Catalysis | Palladium-catalyzed cross-coupling with a chiral ligand to introduce a substituent at the 5-position. | Chiral biaryl derivatives. acs.org |

| Chiral Resolution | Enzymatic resolution of a racemic alcohol derivative of the parent compound. | Enantiomerically pure alcohols. acs.org |

| Catalytic Enantioselective N-Oxidation | Asymmetric oxidation of the pyridine nitrogen using a chiral catalyst. | Chiral pyridine N-oxides. nih.govchemrxiv.org |

| Use of Chiral Auxiliaries | Attachment of a chiral auxiliary to the ester group to direct stereoselective transformations. | Diastereomerically pure intermediates for further synthesis. nih.gov |

Exploration of Novel Catalytic Transformations

The reactivity of the two halogen atoms in this compound offers a rich platform for exploring novel catalytic transformations. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, and future research should aim to expand the repertoire of catalytic reactions that can be performed on this scaffold. ossila.com

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. While Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are known for related compounds, there is scope for further exploration and optimization. For instance, the Heck reaction , which involves the coupling of an aryl halide with an alkene, could be a valuable tool for introducing vinyl groups at the 5-position. organic-chemistry.org

Another area of interest is the palladium-catalyzed cyanation of the bromo-substituent. The introduction of a nitrile group would provide a versatile handle for further transformations into amines, amides, or carboxylic acids. sci-hub.senih.govorganic-chemistry.org

Furthermore, the development of catalyst systems that can selectively activate the C-F bond in the presence of the C-Br bond would be a significant breakthrough, allowing for a wider range of derivatization strategies.

| Catalytic Reaction | Reagent/Catalyst System (Hypothetical) | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 5-Aryl-2-fluoronicotinate |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-2-fluoronicotinate |

| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, Ligand, Base | 5-Amino-2-fluoronicotinate |

| Heck Reaction | Alkene, Pd(OAc)₂, Ligand, Base | 5-Vinyl-2-fluoronicotinate organic-chemistry.org |

| Cyanation | Zn(CN)₂, Pd(PPh₃)₄ | 5-Cyano-2-fluoronicotinate sci-hub.senih.gov |

Advanced Applications in Chemical Biology and Diagnostics (Hypothetical)

The presence of a fluorine atom in this compound makes it an attractive candidate for applications in chemical biology and diagnostics, particularly in the field of ¹⁹F NMR spectroscopy . The fluorine nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive NMR probe. nih.govnih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window for studying biomolecular interactions. nih.govnih.govresearchgate.net

Hypothetically, derivatives of this compound could be designed as fluorinated molecular probes to study enzyme activity or protein-ligand interactions. researchgate.netmdpi.com For example, a derivative could be synthesized to bind to the active site of a specific enzyme. Changes in the ¹⁹F NMR chemical shift of the probe upon binding could provide valuable information about the binding event and the local environment of the active site. mdpi.com

Furthermore, the development of fluorogenic probes based on the pyridine scaffold is another exciting possibility. researchgate.net A non-fluorescent derivative of this compound could be designed to become fluorescent upon reaction with a specific enzyme or analyte. Such probes would be valuable tools for bioimaging and high-throughput screening.

The fluorine atom also opens the door to applications in Positron Emission Tomography (PET) imaging . By incorporating a radioactive ¹⁸F isotope, derivatives of this compound could be developed as novel PET tracers for in vivo imaging of biological processes.

| Application Area | Hypothetical Approach | Potential Outcome |

| ¹⁹F NMR Spectroscopy | Synthesis of a derivative that binds to a target protein. | Monitoring protein-ligand interactions and conformational changes in a background-free manner. nih.govnih.govresearchgate.net |

| Fluorogenic Probes | Design of a non-fluorescent derivative that is activated by a specific enzyme. | "Turn-on" fluorescence signal for bioimaging and sensing applications. researchgate.net |

| PET Imaging | Incorporation of ¹⁸F into the molecule. | Development of a novel PET tracer for in vivo imaging of disease-related targets. |

| Chemical Biology Tool | A derivative that can be used for activity-based protein profiling. | Identification and characterization of novel enzyme targets. |

常见问题

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-fluoronicotinate, considering regioselectivity and esterification efficiency?

Methodological Answer: Synthesis typically involves halogenation and esterification steps. For regioselective bromination and fluorination, precursor compounds like 5-bromo-2-fluoronicotinic acid (CAS 1211580-84-5) can be esterified using methanol under acidic catalysis (e.g., H₂SO₄) . Alternative pathways may involve Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 5-bromo-2-fluoropyridine-3-boronic acid) to introduce functional groups . Purity is verified via HPLC (>95% by HLC) and NMR (¹H/¹³C) to confirm ester formation and halogen positioning .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structural analogs?

Methodological Answer: